

Comparative Guide: Isoamyl 2-Octynoate in High-Value Applications

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Compound of Interest

Compound Name: *Isoamyl 2-octynoate*

CAS No.: 68555-60-2

Cat. No.: B1581846

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Subtitle: From Green Note Fragrance to Heterocyclic Scaffold: A Technical Review for Research & Development

Executive Summary

Isoamyl 2-octynoate (CAS: 68555-60-2), often referred to in the trade as Isoamyl Heptine Carbonate, occupies a critical niche at the intersection of olfactory chemistry and heterocyclic synthesis.^[1] While historically valued for its diffusive "green" and violet-leaf character in perfumery, its electrophilic alkyne core makes it a potent "Michael Acceptor" synthon for drug discovery.^[1]

This guide objectively evaluates **Isoamyl 2-octynoate** against its primary analog, Methyl 2-octynoate (MHC), and details its utility in synthesizing privileged medicinal scaffolds (pyrazoles and isoxazoles).^[1]

Part 1: Comparative Performance Analysis

In both fragrance and synthesis, the choice between the Methyl and Isoamyl esters is dictated by lipophilicity and volatility.^[1] The Isoamyl chain imparts higher hydrophobicity (

) and lower vapor pressure, altering both the scent longevity and the solubility profile in organic synthesis.[1]

Table 1: Technical Comparison of 2-Octynoate Esters

Feature	Isoamyl 2-Octynoate	Methyl 2-Octynoate (MHC)	Implication for R&D
CAS Number	68555-60-2	111-12-6	Verify inventory; distinct regulatory IDs. [1]
Odor Profile	Green, leafy, violet, fruity-waxy (softer).[1]	Sharp, dry, powerful violet-leaf, vegetable. [1]	Isoamyl is less "harsh," suitable for modern green accords.[1]
Substantivity	High (Lower volatility).	Moderate (High volatility).	Isoamyl persists longer on skin/substrate.[1]
Lipophilicity	High (C5 chain).	Low (C1 chain).	Isoamyl is preferred for lipophilic drug delivery systems.
Sensitization	High Risk (Strong Sensitizer).	High Risk (Established Allergen). [2]	Both require strict containment (see Safety).
Reactivity	Slower nucleophilic attack (steric bulk).	Fast nucleophilic attack.[1]	Isoamyl offers better control in rapid exothermic reactions. [1]

Part 2: Medicinal Chemistry Applications (The Syntho)

For drug development professionals, **Isoamyl 2-octynoate** is not merely a fragrance; it is a functionalized alkyne building block.[1] The

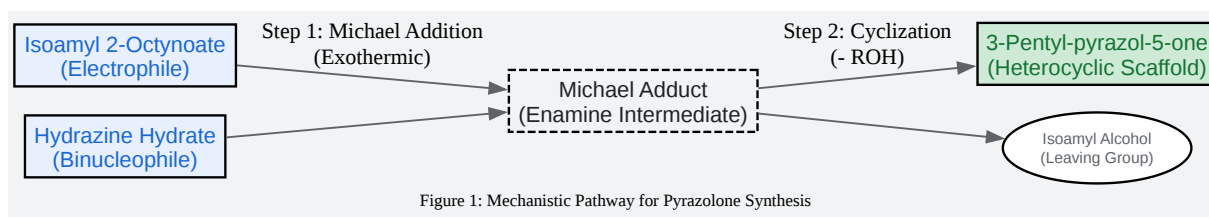
-acetylenic ester moiety serves as a versatile dipole for 1,3-dipolar cycloadditions and a dielectrophile for binucleophiles.[1]

Primary Application: Synthesis of N-Heterocycles

The most high-yield application is the synthesis of Pyrazolones and Isoxazoles—scaffolds found in NSAIDs (e.g., Phenylbutazone) and antimicrobial agents.[1]

Mechanism: The reaction proceeds via a tandem sequence:

- Michael Addition: The nucleophile (hydrazine/hydroxylamine) attacks the α -carbon of the triple bond.[1]
- Cyclization: The resulting enamine intermediate attacks the ester carbonyl, releasing isoamyl alcohol.[1]



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Part 3: Experimental Protocol

Objective: Synthesis of 3-pentyl-1H-pyrazol-5(4H)-one using **Isoamyl 2-octynoate**. Rationale: This protocol demonstrates the "Self-Validating" nature of the reaction. The starting material is an oil; the product is a crystalline solid.[1] The transition from liquid to precipitate confirms reaction progress.[1]

Materials:

- **Isoamyl 2-octynoate** (10 mmol, ~2.24 g)[1]
- Hydrazine Hydrate (80% aq., 12 mmol, slight excess)
- Ethanol (Absolute, 20 mL)

- Glacial Acetic Acid (Cat.[1] amount, optional to accelerate)

Step-by-Step Methodology:

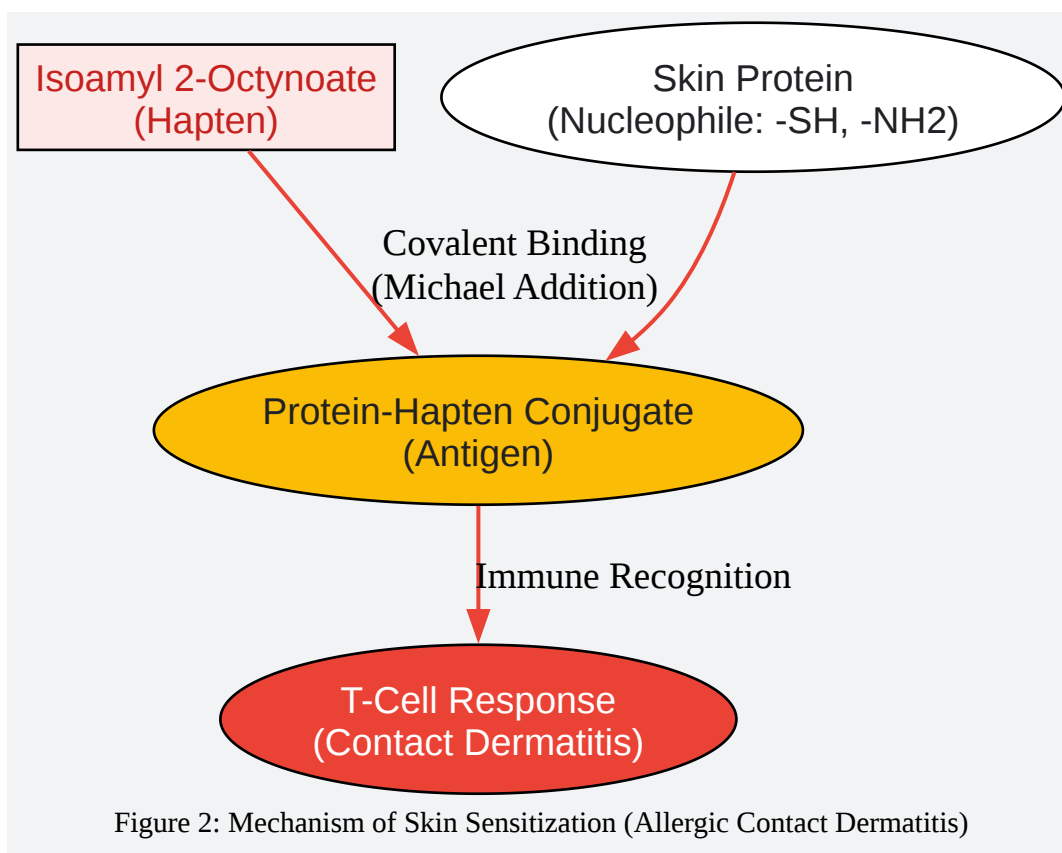
- Preparation: In a 50 mL round-bottom flask, dissolve **Isoamyl 2-octynoate** in Ethanol (15 mL). Ensure the solution is clear (homogenous).
- Addition: Cool the flask to 0°C (ice bath). Add Hydrazine Hydrate dropwise over 10 minutes.
[1]
 - Expert Insight: The reaction is exothermic.[1] Rapid addition can cause "runaway" side reactions (dimerization).
- Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–4 hours.
 - Monitoring: Check via TLC (Hexane:EtOAc 3:1). The UV-active alkyne spot (starting material) should disappear.
- Isolation (Self-Validation): Cool the reaction mixture to room temperature.
 - Observation: A white to off-white precipitate should form (the pyrazolone).[1] If no precipitate forms, concentrate the solvent by 50% on a rotary evaporator and cool to 4°C.
- Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove residual Isoamyl alcohol and hydrazine.
- Yield Calculation: Dry under vacuum. Expected yield: 75–85%.[1]

Part 4: Safety & Toxicology (The "Michael Acceptor" Risk)

Both Isoamyl and Methyl 2-octynoate are skin sensitizers.[1] This biological activity is directly linked to their chemical utility: the same electrophilic triple bond that builds drugs also reacts with skin proteins.[1]

Sensitization Mechanism

The compound acts as a hapten.[1] It binds covalently to nucleophilic amino acid residues (Cysteine-SH, Lysine-NH₂) in skin proteins, forming an antigen complex that triggers the immune system.[1]



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[1][3] Handling Guidelines:

- Containment: Weigh and transfer in a fume hood.
- PPE: Nitrile gloves are insufficient for prolonged contact with alkyneates.[1] Double-gloving or using laminate gloves is recommended.[1]
- Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute sodium bisulfite) to quench the alkyne before cleaning.

References

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